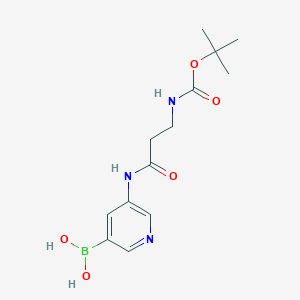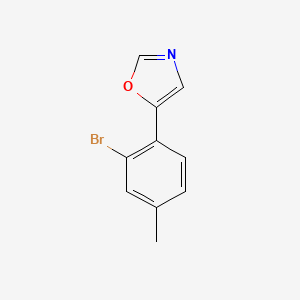
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The aldehyde group of 4-bromobenzaldehyde is first converted to an alcohol via reduction, followed by protection of the amine group using tert-butyl carbamate.
Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Product Formation: The final step involves the coupling of the intermediate with a suitable carboxylic acid derivative to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis using microreactor systems. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
化学反应分析
Types of Reactions
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Carbodiimides such as EDCI or DCC are often used as coupling agents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The primary amine is obtained after Boc removal.
Coupling Reactions: Amides or esters are formed depending on the reactants used.
科学研究应用
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
®-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid: The enantiomer of the compound with opposite stereochemistry.
3-(4-Bromophenyl)-2-amino-2-methylpropanoic acid: The non-Boc protected version of the compound.
3-(4-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in asymmetric synthesis and drug development.
属性
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYWAMZOHWXACO-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)




